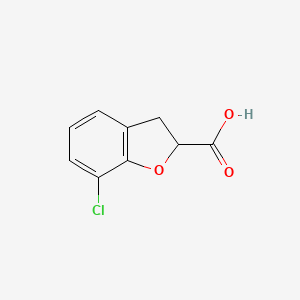

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSRTMJGUNWSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856255 | |

| Record name | 7-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26018-45-1 | |

| Record name | 7-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

Executive Summary: 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its rigid, bicyclic scaffold is a key feature in a variety of biologically active molecules, including potent and selective PPARα agonists with applications in treating dyslipidemia.[1] This guide provides an in-depth analysis of the primary synthetic strategies for this compound, offering detailed experimental protocols and mechanistic insights tailored for researchers and professionals in drug development and organic synthesis. The document emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[2] Its conformational rigidity and specific spatial arrangement of substituents allow for precise interactions with biological targets. The incorporation of a chlorine atom at the 7-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability or receptor binding affinity.

This compound, in particular, serves as a crucial intermediate for creating more complex molecules, enabling researchers to explore novel compounds for various therapeutic applications, including those targeting metabolic and neurological disorders.[1] This guide focuses on practical and efficient methods for its preparation.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common and field-proven methods involve either the saturation of a pre-existing benzofuran ring system or the construction of the dihydrobenzofuran core through an intramolecular cyclization reaction.

-

Strategy A: Catalytic Hydrogenation. This is often the most direct route if the corresponding unsaturated precursor, 7-Chlorobenzofuran-2-carboxylic acid, is readily available. It involves the reduction of the furan ring's double bond.

-

Strategy B: Intramolecular Cyclization. This approach builds the heterocyclic ring from an acyclic precursor, typically a substituted phenol. This strategy offers greater flexibility for introducing various substituents on the aromatic ring.

This guide will detail a primary, well-established route involving the hydrogenation of the corresponding benzofuran precursor, a method analogous to the synthesis of the parent 2,3-dihydrobenzofuran-2-carboxylic acid.[3]

Primary Synthetic Route: Catalytic Hydrogenation

This strategy leverages the catalytic reduction of the double bond within the furan moiety of 7-Chlorobenzofuran-2-carboxylic acid. The primary advantage of this method is its simplicity and typically high yield, provided the starting material is accessible.

Overall Reaction Scheme

Caption: Workflow involving Perkin rearrangement.

Intramolecular Cyclization of Phenols

Modern synthetic methods often employ transition-metal-catalyzed reactions to construct the dihydrobenzofuran ring. For example, a rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with a diene can build the core structure. [4]While powerful, these methods may require more complex starting materials and catalyst systems.

Conclusion

References

-

Benzofuran synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Edwards, C. R., Readhead, M. J., & Tweddle, N. J. (1987). A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid: A general route to 2,3‐dihydrobenzofurans . Journal of Heterocyclic Chemistry, 24(2), 495–496. [Link]

-

2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Li, Y., et al. (2020). Radical α-Addition Involved Electrooxidative [3+2] Annulation of Phenols and Electron-Deficient Alkenes . ResearchGate. Retrieved January 19, 2026, from [Link]

- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (2016). Google Patents.

-

Synthesis of (±)6,7-Dichloro-2,3-dihydro-5-(2-furoyl)benzofuran-2-carboxylic acid . (n.d.). Mol-Instincts. Retrieved January 19, 2026, from [Link]

-

Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives . Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Fassi, P., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS . HETEROCYCLES, 81(12), 2865. [Link]

-

2,3-Dihydrobenzofuran-7-carboxylic acid . (n.d.). BU CyberSec Lab. Retrieved January 19, 2026, from [Link]

-

Bhaskar, G. & Yadav, D. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . Indian Journal of Chemistry, Sec B, 60B(5), 767-772. Retrieved January 19, 2026, from [Link]

-

Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review . Atlantis Press. [Link]

-

Xu, Y., et al. (2004). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity . Journal of Medicinal Chemistry, 47(10), 2422–2425. [Link]

- CN110684000B - Process for preparing benzofuran derivatives. (2021). Google Patents.

-

Veselinović, A., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction . Molecules, 19(12), 20976–20986. [Link]

-

Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . Molecules, 24(8), 1583. [Link]

-

Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate . (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid: Properties, Synthesis, and Applications

Executive Summary: 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a halogenated heterocyclic compound featuring a rigid dihydrobenzofuran scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. The presence of a carboxylic acid function provides a critical handle for derivatization, while the chlorinated aromatic ring allows for further structural modifications and influences the molecule's electronic properties. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, plausible synthetic routes, reactivity, and potential applications, serving as a technical resource for scientists in the field.

Introduction to the 2,3-Dihydrobenzofuran Scaffold

The benzofuran core, consisting of a fused benzene and furan ring, is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Its dihydro-derivative, the 2,3-dihydrobenzofuran scaffold, imparts a three-dimensional character that is often crucial for precise interaction with biological targets. These structures are integral to molecules with anti-inflammatory, anticancer, and antiviral properties.[1][2][3] this compound belongs to this important class of compounds, offering a unique combination of structural features for synthetic exploitation.

Caption: Chemical structure of the title compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a molecule is paramount for its application in research and development. While experimental data for this specific compound is sparse in publicly accessible literature, its properties can be reliably predicted based on its structural analogues and general chemical principles.

Table 1: Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 26018-45-1 | Chemical Supplier Databases[4] |

| Molecular Formula | C₉H₇ClO₃ | Calculated from structure |

| Molecular Weight | 198.60 g/mol | Calculated from structure |

| Appearance | Expected to be a white to off-white solid | Based on similar compounds[5] |

| Melting Point | Not available | --- |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol; sparingly soluble in water | Inferred from structure (organic acid) |

Spectroscopic Profile

The structural elucidation of this compound relies on standard spectroscopic techniques. The following is an expert analysis of the expected spectral data.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Interpretation |

| ¹H NMR | Carboxylic Acid (COOH) | > 10 ppm (broad singlet) | Highly deshielded acidic proton.[6] |

| Aromatic (Ar-H) | 6.8 - 7.2 ppm (multiplets) | Protons on the chlorinated benzene ring. | |

| Methine (C2-H) | ~5.3 ppm (dd) | Proton at the chiral center, coupled to the two C3 protons.[6] | |

| Methylene (C3-H₂) | 3.4 - 3.7 ppm (multiplets) | Diastereotopic protons on C3, each coupled to the C2 proton and to each other.[6] | |

| ¹³C NMR | Carbonyl (C=O) | 170 - 180 ppm | Typical range for a carboxylic acid carbonyl carbon.[7] |

| Aromatic (Ar-C) | 110 - 160 ppm | Six distinct signals expected for the aromatic carbons. | |

| Methine (C2) | ~75 - 85 ppm | Aliphatic carbon attached to an oxygen and a carboxyl group. | |

| Methylene (C3) | ~30 - 40 ppm | Aliphatic carbon adjacent to the aromatic ring. | |

| IR Spec. | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic "hairy beard" appearance due to hydrogen bonding.[8] |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1730 cm⁻¹ (strong, sharp) | Carbonyl stretch for a saturated carboxylic acid.[7] | |

| C-O Stretch | 1210 - 1320 cm⁻¹ | Stretch associated with the carboxylic acid C-O and ether C-O bonds. | |

| C-Cl Stretch | 700 - 800 cm⁻¹ | Aromatic carbon-chlorine bond vibration. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 198 | Corresponding to the molecular weight. |

| Isotope Peak (M+2) | m/z 200 (~33% of M⁺) | Characteristic isotopic signature of a molecule containing one chlorine atom.[9] | |

| Major Fragment | m/z 153 | Loss of the carboxyl group (-COOH, 45 Da).[9] |

Synthesis and Reactivity

The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids can be approached through several established routes. A common and effective method involves the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid, which selectively reduces the furan ring's double bond.[6][10] Alternative strategies often involve multi-step sequences starting from substituted phenols.[11][12]

General Synthetic Workflow

A plausible laboratory-scale synthesis starts from 2-chlorophenol and builds the heterocyclic ring, followed by functional group manipulation. This approach provides control over the substitution pattern.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 26018-45-1 [amp.chemicalbook.com]

- 5. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | 123654-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Sci-Hub. A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid: A general route to 2,3‐dihydrobenzofurans / Journal of Heterocyclic Chemistry, 1987 [sci-hub.box]

- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Biological Activity of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid and its Derivatives

Introduction: The Versatile Benzofuran Scaffold in Drug Discovery

The benzofuran moiety is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Its inherent biological activity and synthetic tractability have made it a focal point for medicinal chemists worldwide.[3] The reduction of the furan ring to its 2,3-dihydro counterpart often imparts favorable pharmacokinetic properties, leading to the development of a diverse array of biologically active 2,3-dihydrobenzofuran derivatives.[1][4] These compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2]

This technical guide provides a comprehensive exploration of the biological activities associated with 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid and its closely related analogs. While direct research on this specific molecule is limited, a wealth of information exists for the broader class of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives. By examining the structure-activity relationships and mechanisms of action of these related compounds, we can infer the potential biological profile of the 7-chloro substituted variant and provide a roadmap for future research and drug development endeavors.

Synthetic Strategies: Accessing the 2,3-Dihydrobenzofuran-2-carboxylic Acid Core

The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids can be achieved through several established routes. A common and efficient method involves the Perkin rearrangement of 3-halocoumarins.[5] This reaction, which can be significantly accelerated using microwave irradiation, proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular cyclization to form the benzofuran ring.[5]

Caption: Microwave-assisted Perkin rearrangement workflow.

Another versatile approach involves the cyclization of appropriately substituted phenols. For instance, the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, an intermediate for the drug Prucalopride, has been reported.[6][7] This highlights the feasibility of introducing substituents such as chlorine and amino groups onto the benzene ring.

The carboxylic acid moiety at the 2-position can be further modified to generate a diverse library of derivatives, including amides and esters, which have shown a broad range of biological activities.[4][8]

Key Biological Activities and Mechanisms of Action

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been investigated for a variety of therapeutic applications. The following sections detail the most prominent biological activities associated with this scaffold.

Anticancer Activity: Targeting NF-κB and PARP-1

A significant body of research has focused on the anticancer potential of benzofuran and 2,3-dihydrobenzofuran derivatives.[3][9][10] Notably, a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[4]

The mechanism of action for some of these compounds has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a key transcription factor that plays a crucial role in inflammation, immunity, and cancer progression. Its inhibition is a validated strategy in oncology drug discovery.

Caption: Inhibition of NF-κB nuclear translocation.

Furthermore, derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been identified as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair.[11][12] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Metabolic Regulation: PPARα Agonism

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been designed and synthesized as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists.[13] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Its activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it an attractive target for the treatment of dyslipidemia.

Analgesic and Anti-inflammatory Properties

Certain derivatives of 2,3-dihydrobenzofuran-3-carboxylic acid with a chloro-substituent, specifically 7-benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid, have demonstrated potent analgesic activity with low gastric irritancy.[14] This suggests that the chloro-substituted 2,3-dihydrobenzofuran scaffold may have potential as a non-steroidal anti-inflammatory drug (NSAID)-like agent. The mechanism of action is likely related to the inhibition of prostaglandin synthesis.[14]

Gastrointestinal Motility: A Link to 5-HT4 Receptor Agonism

An important synthetic application of a chloro-substituted 2,3-dihydrobenzofuran carboxylic acid is as a key intermediate in the synthesis of Prucalopride.[6][7] Prucalopride is a highly selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[6] This association suggests that the 7-chloro-2,3-dihydrobenzofuran scaffold can be incorporated into molecules that modulate serotonergic pathways in the gastrointestinal tract.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on both the benzofuran ring and the carboxylic acid moiety.

-

Substituents on the N-phenyl ring of carboxamides: For anticancer activity, the presence of hydrophobic groups on the N-phenyl ring of 2,3-dihydrobenzofuran-2-carboxamides potentiates NF-κB inhibitory activity.[4]

-

Halogenation of the benzofuran ring: The introduction of halogen atoms, such as chlorine or bromine, on the benzofuran ring has been shown to be a critical determinant of biological activity, often enhancing cytotoxic effects.[2][10]

-

Position of the carboxylic acid: The position of the carboxylic acid group (e.g., C2 vs. C3) can influence the pharmacological profile, as seen in the analgesic activity of 3-carboxylic acid derivatives.[14]

Experimental Protocols

Representative Synthesis of a 2,3-Dihydrobenzofuran-2-carboxamide Derivative

The following protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of N-phenyl-2,3-dihydrobenzofuran-2-carboxamides.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid

-

To a solution of the corresponding 3-bromocoumarin (1 equivalent) in ethanol, add sodium hydroxide (3 equivalents).

-

Heat the mixture under reflux for 3 hours or irradiate in a microwave reactor at 100°C for 10 minutes.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dihydrobenzofuran-2-carboxylic acid.

Step 2: Amide Coupling

-

To a stirred solution of the 2,3-dihydrobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the acid chloride.

-

Dissolve the acid chloride in anhydrous dichloromethane and add it dropwise to a solution of the desired aniline (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-2,3-dihydrobenzofuran-2-carboxamide.

NF-κB Luciferase Reporter Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound on NF-κB signaling.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, treat the cells with varying concentrations of the test compound (e.g., this compound derivative) for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Data Summary

| Compound Class | Biological Activity | Key Target(s) | Potency Range |

| 2,3-Dihydrobenzofuran-2-carboxamides | Anticancer | NF-κB | Low micromolar GI50 values[1] |

| 2,3-Dihydrobenzofuran-7-carboxamides | Anticancer | PARP-1 | IC50 in the micromolar range[12] |

| 2,3-Dihydrobenzofuran-2-carboxylic acids | Hypolipidemic | PPARα | Potent agonism[13] |

| Chloro-substituted 2,3-dihydrobenzofuran-3-carboxylic acids | Analgesic | Prostaglandin Synthesis | Potent activity in mouse models[14] |

Conclusion and Future Directions

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The introduction of a chloro-substituent at the 7-position, as in this compound, is a synthetically feasible modification that, based on existing SAR data, could favorably influence biological activity.

Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives. Key areas for investigation include:

-

Anticancer Activity: Screening against a panel of cancer cell lines and mechanistic studies to determine the effects on key signaling pathways such as NF-κB and DNA repair.

-

Metabolic Effects: Evaluation of PPARα agonism and the potential for treating metabolic disorders.

-

Anti-inflammatory and Analgesic Properties: Assessment in preclinical models of inflammation and pain.

A thorough understanding of the pharmacological profile of this specific scaffold will undoubtedly contribute to the broader landscape of benzofuran-based drug discovery and may lead to the identification of novel drug candidates for a range of human diseases.

References

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 7. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

- 11. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

Abstract

This technical guide provides a comprehensive, in-depth methodology for the definitive structure elucidation of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. It delves into the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity. Through a multi-pronged analytical approach—combining Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques—we present a logical and robust pathway to confirm the molecular structure, substitution pattern, and stereochemistry of the target compound. Each section is grounded in authoritative principles and includes detailed, field-proven protocols.

Introduction: The Significance of Structural Integrity

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory and potential anticancer agents.[2] The introduction of a chlorine atom and a carboxylic acid moiety, as in this compound, significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.

The Elucidation Workflow: A Multi-Technique Approach

The structural confirmation of a novel or synthesized compound is not reliant on a single piece of evidence but on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Our workflow is designed to answer three fundamental questions:

-

What is the molecular formula and weight? (Mass Spectrometry)

-

Which functional groups are present? (Infrared Spectroscopy)

-

How are the atoms connected, and what is their spatial arrangement? (Nuclear Magnetic Resonance Spectroscopy)

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

The first step in characterizing any compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Causality of Choice: We employ Electron Ionization (EI) or Electrospray Ionization (ESI) to generate the molecular ion. The key feature we look for in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[3][4] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.[5][6]

Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF).

-

Ionization Mode: ESI, negative ion mode (to deprotonate the carboxylic acid, [M-H]⁻) or positive ion mode ([M+H]⁺).

-

Data Acquisition: Scan over a mass range of m/z 50-500.

-

Analysis:

-

Identify the molecular ion peaks for the ³⁵Cl and ³⁷Cl isotopologues.

-

Confirm that the mass difference is 2 Da.

-

Verify that the relative intensity ratio is approximately 3:1.

-

Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

Anticipated Data

| Parameter | Theoretical Value | Expected Observation | Justification |

| Molecular Formula | C₉H₇ClO₃ | Confirmed by HRMS | Elemental composition match. |

| Monoisotopic Mass | 198.00838 Da | m/z consistent with this value | Corresponds to the [M]⁺ peak with ¹²C, ¹H, ³⁵Cl, ¹⁶O. |

| [M]⁺ Peak (³⁵Cl) | 198.0084 | ~198.01 | Base molecular ion peak. |

| [M+2]⁺ Peak (³⁷Cl) | 200.0054 | ~200.01 | Isotopic peak due to ³⁷Cl. |

| Intensity Ratio | ~3:1 | ~3:1 | Natural abundance of chlorine isotopes.[4] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Causality of Choice: The structure of this compound contains several distinct functional groups with characteristic IR absorptions. The carboxylic acid group is particularly prominent, exhibiting two key features: a very broad O-H stretching band and a sharp, strong carbonyl (C=O) stretching band.[7][8][9] The presence of the aromatic ring and the cyclic ether (dihydrofuran) moiety will also produce characteristic signals.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Anticipated Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid O-H[7][9] |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O (dimer)[8] |

| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid & Aryl Ether C-O[7] |

| ~800-700 | Strong | C-Cl Stretch | Aryl-Chloride |

The extremely broad O-H stretch, often spanning from 3300 to 2500 cm⁻¹, is a hallmark of a hydrogen-bonded carboxylic acid dimer and is a crucial piece of confirmatory evidence.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11][12]

Caption: Numbering scheme for NMR assignments.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Causality of Choice: The proton spectrum will reveal the distinct signals for the three aromatic protons and the three aliphatic protons on the dihydrofuran ring. The splitting patterns (multiplicity), governed by spin-spin coupling, will establish the neighbor relationships between these protons. The acidic proton of the carboxylic acid is also expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm).[8]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a count of the number of non-equivalent carbon atoms in the molecule.

Causality of Choice: This spectrum will confirm the presence of nine distinct carbon atoms: three aromatic CH, three quaternary aromatic carbons (C-Cl, C-O, and the bridgehead carbon), one aliphatic CH, one aliphatic CH₂, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is characteristically downfield (>170 ppm).[8]

2D NMR Experiments: Assembling the Puzzle

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms.[13]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will definitively link H-2 with the two H-3 protons and establish the connectivity of the adjacent aromatic protons.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of each protonated carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the entire molecular framework, connecting the aliphatic portion to the aromatic ring and confirming the position of the carboxylic acid and the chlorine atom. For instance, correlations from H-2 to the carbonyl carbon and C-7a, and from H-6 to C-7a and C-4, would be crucial for confirming the overall structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Experiments: Acquire ¹H and proton-decoupled ¹³C spectra.

-

2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra.

-

Analysis:

-

Integrate the ¹H NMR spectrum to determine proton ratios.

-

Analyze splitting patterns in the ¹H spectrum to establish proton-proton proximities.

-

Use the HSQC spectrum to assign protonated carbons.

-

Use the HMBC spectrum to identify long-range H-C correlations, connecting all molecular fragments and confirming substituent positions.

-

Anticipated NMR Data (in CDCl₃, Predicted)

| Atom | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations |

| 2 | ~5.3, dd, J=9.0, 6.0 Hz (1H) | ~78 | C=O, C3, C7a |

| 3 | ~3.4, dd, J=16.0, 9.0 Hz (1H, Hₐ) | ~30 | C2, C3a, C4 |

| ~3.2, dd, J=16.0, 6.0 Hz (1H, Hₑ) | C2, C3a | ||

| 4 | ~7.2, d, J=8.0 Hz (1H) | ~128 | C3a, C5, C6, C7a |

| 5 | ~6.9, t, J=8.0 Hz (1H) | ~122 | C3a, C4, C6, C7 |

| 6 | ~7.1, d, J=8.0 Hz (1H) | ~125 | C4, C5, C7, C7a |

| 7 | - | ~130 | C5, C6, C7a |

| 3a | - | ~121 | C3, C4, C5, C7a |

| 7a | - | ~155 | C2, C4, C6, C7 |

| COOH | >11, br s (1H) | ~175 | C2 |

Conclusion: A Triad of Corroborating Evidence

The definitive structure elucidation of this compound is achieved through the logical and systematic integration of data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments.

-

MS confirms the molecular formula C₉H₇ClO₃ and the presence of one chlorine atom.

-

IR confirms the presence of the key carboxylic acid and aryl-ether functional groups.

-

NMR provides the final, unambiguous map of atomic connectivity and confirms the 7-chloro substitution pattern.

This multi-technique approach ensures the highest level of scientific rigor, providing a trustworthy and authoritative confirmation of the molecular structure, which is the essential foundation for all subsequent research and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids.

- Rana, M., et al. (n.d.). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Taylor & Francis Online.

- Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Fitoterapia.

- ResearchGate. (n.d.). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF).

- Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Medeiros, L. S., et al. (2025). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- National Institutes of Health. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines.

- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

- ResearchGate. (n.d.). General structure of dihydrobenzofuran 1 and dihydroisobenzofuran 2.

- The Royal Society of Chemistry. (n.d.). Synthesis of polyfluoroarene substituted benzofuran derivatives via cooperative Pd/Cu Catalysis.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.

- PubMed. (2006). Assignment of the 1H and 13C NMR Signals of Some Benzofurocoumarins.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Assignment of the 1H and 13C NMR signals of some benzofurocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 7-Chloro-2,3-dihydrobenzofuran: Starting Materials and Core Strategies

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Executive Summary

The 7-chloro-2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials. Its synthesis is a subject of significant interest in medicinal and process chemistry. This technical guide provides an in-depth analysis of the primary synthetic routes to this target, focusing on the logical selection of starting materials and the underlying mechanistic principles that govern reaction pathways. We will deconstruct the synthesis through a retrosynthetic lens, primarily focusing on the robust and widely applicable Intramolecular Williamson Ether Synthesis (IWES). Key discussions will center on the strategic functionalization of the foundational starting material, 3-chlorophenol, to construct the necessary precursors for efficient cyclization. This guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to provide researchers with a comprehensive and actionable resource for laboratory synthesis.

Introduction

The 2,3-dihydrobenzofuran ring system is a core component of many natural products and synthetic molecules exhibiting a wide array of biological activities. The introduction of a chlorine atom at the 7-position modulates the electronic and lipophilic properties of the molecule, often enhancing its pharmacological profile. Consequently, 7-chloro-2,3-dihydrobenzofuran serves as a critical building block for therapeutics in areas such as neuroscience, oncology, and infectious diseases.

Achieving a regioselective synthesis of this specific isomer requires a carefully planned strategy. The choice of starting material is paramount and dictates the subsequent chemical transformations. This guide emphasizes a logic-driven approach, beginning with a retrosynthetic analysis to identify the most strategically sound and economically viable starting points.

Part 1: Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 7-chloro-2,3-dihydrobenzofuran reveals two primary strategic disconnections. The most logical and widely employed disconnection is of the ether bond (C-O bond), which points to an intramolecular cyclization as the key bond-forming step. This strategy is advantageous as it builds the heterocyclic ring in a predictable and efficient manner.

This leads us to a critical precursor: a 3-chlorophenol derivative possessing a two-carbon chain with a terminal leaving group at the ortho-position (C2). This precursor, 2-(2-haloethyl)-3-chlorophenol, is primed for intramolecular cyclization. Further disconnection of this C2-C(Aryl) bond identifies the most fundamental starting materials: a commercially available 3-chlorophenol and a suitable two-carbon (C2) synthon.

Caption: Retrosynthetic analysis of 7-chloro-2,3-dihydrobenzofuran.

Part 2: Core Synthetic Strategy: From 3-Chlorophenol via Intramolecular Williamson Ether Synthesis (IWES)

The most reliable and field-proven pathway to 7-chloro-2,3-dihydrobenzofuran begins with 3-chlorophenol and culminates in an Intramolecular Williamson Ether Synthesis (IWES).[1][2] This approach involves two main phases: the strategic installation of a reactive side chain onto the phenol ring and the subsequent base-mediated cyclization.

Pillar 1: Justification for Starting Material Selection

3-Chlorophenol is the ideal starting material for several key reasons:

-

Commercial Availability & Cost: It is a readily available, bulk industrial chemical, ensuring a cost-effective and scalable starting point.

-

Correct Halogen Placement: The chlorine atom is already positioned at the meta-position relative to the hydroxyl group, which will become the desired 7-position in the final product. This avoids potentially low-yield or non-selective chlorination steps later in the synthesis.

-

Reactive Sites: It possesses two available ortho-positions (C2 and C6) and one para-position (C4) for electrophilic substitution, allowing for the introduction of the necessary side chain.

Pillar 2: Ortho-Functionalization via Fries Rearrangement

Directly alkylating 3-chlorophenol at the ortho-position with a hydroxyethyl group can be challenging. A more controllable and robust method is to first introduce a two-carbon acyl group, which can be subsequently modified. The Fries rearrangement of a phenolic ester is an excellent industrial method for achieving this.[3][4]

-

Esterification: 3-Chlorophenol is first reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to form 3-chlorophenyl acetate . This is a high-yield, straightforward reaction.

-

Fries Rearrangement: The ester is then treated with a Lewis acid (e.g., AlCl₃).[4] The acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions. By controlling the reaction conditions (temperature and solvent), the formation of the desired ortho-isomer, 2-acetyl-4-chlorophenol , can be favored. Note: The initial product is 2-hydroxy-4-chloroacetophenone, which upon analysis of naming conventions corresponds to the desired substitution pattern for cyclization to the 7-chloro product. A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate has shown the formation of 4-chloro-2-hydroxy-acetophenone as the major product.[5]

Pillar 3: Side-Chain Elaboration and Cyclization

With the acetyl group in place, the next steps are to convert it into a reactive haloethyl side chain and perform the cyclization.

-

Reduction: The ketone of 2-acetyl-4-chlorophenol is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄), yielding 1-(2-hydroxy-4-chlorophenyl)ethanol .

-

Halogenation: The newly formed alcohol must be converted into a good leaving group for the subsequent SN2 reaction. Treatment with a reagent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the hydroxyl group into a halide, forming the key precursor, 1-(2-chloro-4-(1-chloroethyl)phenol) .

-

Intramolecular Williamson Ether Synthesis (IWES): The final step is the base-mediated cyclization.[6] Treating the precursor with a strong base (e.g., sodium hydroxide, potassium carbonate) deprotonates the phenolic hydroxyl group. The resulting phenoxide acts as an intramolecular nucleophile, attacking the carbon bearing the halogen on the side chain in an SN2 fashion to displace the halide and form the dihydrofuran ring.[2][7]

Caption: Forward synthesis workflow for 7-chloro-2,3-dihydrobenzofuran.

Part 3: Alternative Strategies and Starting Materials

While the Fries rearrangement route is robust, other methods exist for preparing the key cyclization precursor.

-

Reimer-Tiemann Reaction: This reaction can achieve ortho-formylation of phenols using chloroform and a strong base.[8][9][10] Starting with 3-chlorophenol, this would yield 2-hydroxy-4-chlorobenzaldehyde. The aldehyde can then be reduced to a hydroxymethyl group, which requires further elaboration to a two-carbon chain before cyclization. This adds steps compared to the Fries rearrangement approach.

-

Directed Ortho-Metalation (DoM): This powerful technique involves using a directing group to deprotonate a specific ortho-position with a strong organolithium base, followed by quenching with an electrophile.[11][12] For this synthesis, the hydroxyl group of 3-chlorophenol would first be protected (e.g., as a methoxy or carbamate group). The directing group then facilitates lithiation at the C2 position, which can be reacted with ethylene oxide to directly install the required 2-hydroxyethyl side chain. While elegant, this method requires cryogenic temperatures and strictly anhydrous conditions, making it more suitable for smaller-scale, specialized syntheses.

Comparative Table of Starting Materials & Strategies

| Strategy | Primary Starting Material | Key Intermediate | Advantages | Disadvantages |

| Fries Rearrangement / IWES | 3-Chlorophenol, Acetic Anhydride | 2-Acetyl-4-chlorophenol | Scalable, uses common reagents, robust and industrially proven reactions.[3][5] | Multi-step, potential for para-isomer formation requiring purification. |

| Reimer-Tiemann / IWES | 3-Chlorophenol, Chloroform | 2-Hydroxy-4-chlorobenzaldehyde | Direct ortho-formylation in one step.[8][9] | Often low yields, harsh basic conditions, requires further C1-elongation. |

| Directed Ortho-Metalation / IWES | 3-Chlorophenol | O-Protected 2-(2-hydroxyethyl)-3-chlorophenol | High regioselectivity, direct installation of the side chain.[11] | Requires protecting groups, cryogenic conditions, strong organometallic bases. |

Part 4: Detailed Experimental Protocols

The following protocols represent a viable, multi-step synthesis based on the Fries Rearrangement and Intramolecular Williamson Ether Synthesis pathway.

Protocol 1: Synthesis of 2-Acetyl-4-chlorophenol via Fries Rearrangement

-

Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in a suitable solvent such as toluene.

-

Add acetic anhydride (1.1 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting phenol.

-

Cool the reaction, wash with aqueous sodium bicarbonate solution, then water, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-chlorophenyl acetate, which can often be used in the next step without further purification.

-

Rearrangement: Cool a flask containing a non-polar solvent (e.g., nitrobenzene or CS₂) to 0°C.

-

Slowly add anhydrous aluminum chloride (AlCl₃, ~2.5 eq).

-

Add the 3-chlorophenyl acetate (1.0 eq) dropwise, keeping the temperature below 5°C.

-

After addition, allow the mixture to warm to room temperature and then heat to approximately 60°C for 2-4 hours to favor the ortho-product.[4]

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash, dry, and concentrate.

-

Purify the resulting solid by recrystallization or column chromatography to isolate 2-acetyl-4-chlorophenol.

Protocol 2: Synthesis of 7-Chloro-2,3-dihydrobenzofuran

-

Reduction: Dissolve 2-acetyl-4-chlorophenol (1.0 eq) in methanol in a round-bottom flask and cool to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After addition, allow the reaction to stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-hydroxy-4-chlorophenyl)ethanol.

-

Halogenation & Cyclization (One-Pot): This procedure combines halogenation and cyclization for efficiency.

-

Dissolve the crude 1-(2-hydroxy-4-chlorophenyl)ethanol (1.0 eq) in a suitable solvent like acetonitrile.

-

Add a strong base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Add a halogenating/sulfonating agent that will react with the side-chain alcohol preferentially. For a more controlled approach, first convert the alcohol to a tosylate using TsCl, then proceed with base-mediated cyclization. A simpler, though potentially less clean, approach involves forming a halo-intermediate in situ.

-

For the direct Williamson ether synthesis from a halohydrin precursor, the key is the formation of the phenoxide which then displaces the adjacent halide.[2] Heat the mixture to reflux and stir for 12-24 hours.

-

Monitor the formation of 7-chloro-2,3-dihydrobenzofuran by GC-MS or TLC.

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 7-chloro-2,3-dihydrobenzofuran.

Conclusion

The synthesis of 7-chloro-2,3-dihydrobenzofuran is most strategically approached by leveraging the commercially available and economically sound starting material, 3-chlorophenol . The pathway involving an initial Fries rearrangement to install an ortho-acetyl group, followed by reduction and a final Intramolecular Williamson Ether Synthesis, represents a robust, scalable, and well-documented route. This methodology provides excellent control over regiochemistry, which is a critical consideration for this specific isomer. While alternative methods like the Reimer-Tiemann reaction or directed ortho-metalation offer different advantages, they often present challenges in yield, reaction conditions, or scalability that make the Fries rearrangement pathway preferable for many applications. By understanding the chemical principles behind each transformation, researchers can confidently select and execute a synthesis that is both efficient and reproducible.

References

-

A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate and synthesis of 2-azido-1-(4-(benzyloxy). (n.d.). ResearchGate. [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Reimer–Tiemann reaction. (2023). In Wikipedia. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]

-

Fries rearrangement. (2023). In Wikipedia. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Institute. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. [Link]

-

Reimer-Tiemann Reaction. (2021). J&K Scientific LLC. [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

-

Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

-

Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

-

Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry. [Link]

-

Directed (ortho) Metallation. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

-

Synthesis of 3-Bromo-12-(2-methoxyphenyl)-10,12-dihydro-11H-benzo[3][13]chromeno[2,3-d]pyrimidin-11-one (7). (2023). ACS Omega. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. uwindsor.ca [uwindsor.ca]

- 13. The Williamson Ether Synthesis [cs.gordon.edu]

An In-Depth Technical Guide to 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, bearing the CAS number 26018-45-1, is a halogenated heterocyclic compound belonging to the dihydrobenzofuran class of molecules. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents. While detailed public data on this specific molecule is limited, its structural similarity to other biologically active benzofuran derivatives suggests its potential as a valuable building block in drug discovery and development. This guide aims to provide a comprehensive overview of this compound, synthesizing available data with expert insights into its chemical properties, potential synthetic routes, and prospective applications. We will also explore the broader context of the biological significance of the dihydrobenzofuran core, offering a forward-looking perspective for researchers in the field.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] The fusion of a benzene ring with a dihydrofuran ring creates a rigid, three-dimensional structure that can effectively interact with various biological targets. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated a broad spectrum of biological effects, including:

-

Anticancer Properties: Certain benzofuran derivatives have shown potent cytotoxic activities against various cancer cell lines.[3]

-

Antimicrobial Activity: The benzofuran nucleus is a key component in compounds exhibiting antibacterial and antifungal properties.[1]

-

Anti-inflammatory and Analgesic Effects: This class of compounds has been explored for its potential to alleviate pain and inflammation.

-

Metabolic Disease Modulation: Notably, derivatives have been developed as highly potent and selective PPARα agonists for treating dyslipidemia.[4]

-

Enzyme Inhibition: Substituted dihydrobenzofuran-7-carboxamides have been identified as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key target in cancer therapy.[5]

Given this context, this compound represents a promising, yet underexplored, starting point for the synthesis of novel compounds with potential therapeutic value. The presence of a chlorine atom at the 7-position can significantly influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby offering unique opportunities for drug design.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on its chemical structure, we can summarize its key identifiers and computed properties in the table below.

| Property | Value | Source |

| CAS Number | 26018-45-1 | [6] |

| Molecular Formula | C₉H₇ClO₃ | [6] |

| Molecular Weight | 198.60 g/mol | [6] |

| IUPAC Name | 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Topological Polar Surface Area | 46.53 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Note: Some properties are calculated and may differ from experimental values.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be logically approached based on established methods for analogous compounds.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route would involve the catalytic hydrogenation of the corresponding unsaturated precursor, 7-chlorobenzofuran-2-carboxylic acid. This precursor can be synthesized from commercially available starting materials.

Caption: Proposed synthetic pathway for this compound.

Conceptual Experimental Protocol: Catalytic Hydrogenation

This protocol is a conceptual outline based on the synthesis of similar dihydrobenzofuran carboxylic acids.[7] Researchers should optimize conditions for the specific substrate.

Objective: To reduce the furan ring of 7-chlorobenzofuran-2-carboxylic acid to yield the target compound.

Materials:

-

7-Chlorobenzofuran-2-carboxylic acid

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate (or another suitable solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 7-chlorobenzofuran-2-carboxylic acid in a suitable solvent like ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. The amount of catalyst will need to be optimized, but a starting point is typically 5-10% by weight of the substrate.

-

Hydrogenation: Secure the vessel in a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to a pressure that will need to be determined experimentally (e.g., 50-70 psi).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Characterization (Anticipated)

Without experimental data, we can predict the key spectroscopic features of this compound based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid functional group.[8]

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch: A strong absorption between 1700 and 1730 cm⁻¹.

-

C-O Stretch: An absorption in the region of 1210-1320 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Peaks corresponding to the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

-

Aromatic Protons: Signals in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The chlorine substitution will influence their chemical shifts and coupling patterns.

-

Dihydrofuran Ring Protons: Protons at the C2 and C3 positions will show characteristic diastereotopic splitting patterns, likely in the range of 3.0-5.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-180 ppm.

-

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Dihydrofuran Ring Carbons: Signals for the C2 and C3 carbons.

-

Mass Spectrometry (MS):

The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected. Fragmentation would likely involve the loss of the carboxylic acid group.

Potential Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a scaffold for the synthesis of more complex molecules with therapeutic applications.

Caption: Potential derivatization of the core molecule for various therapeutic areas.

Workflow for Novel Drug Candidate Synthesis

The carboxylic acid moiety serves as a convenient handle for further chemical modifications, such as amide bond formation.

Caption: A generalized workflow for generating a library of amide derivatives for biological screening.

Step-by-Step Methodology for Amide Coupling:

-

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like EDC/HOBt or HATU). This step is critical for efficient amide bond formation.

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with a primary or secondary amine from a diverse library of building blocks. The choice of amines will be guided by the therapeutic target and the desired physicochemical properties of the final compounds.

-

Purification and Characterization: The resulting amide derivatives are purified using techniques such as column chromatography or preparative HPLC. The structure and purity of each compound are confirmed by NMR and mass spectrometry.

-

Biological Evaluation: The synthesized library of amides is then screened in relevant biological assays to identify compounds with the desired activity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a compound with considerable untapped potential in the field of medicinal chemistry. While specific data on this molecule remains scarce, the well-documented biological activities of the dihydrobenzofuran scaffold provide a strong rationale for its exploration. This guide has provided a framework for understanding its properties, potential synthesis, and applications. Future research efforts should focus on the detailed synthesis and characterization of this compound, followed by the systematic exploration of its derivatives in various biological assays. Such studies are likely to uncover novel drug candidates with improved efficacy and safety profiles, further cementing the importance of the dihydrobenzofuran core in modern drug discovery.

References

- Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 768-775.

-

AA Blocks. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 19, 2026, from [Link]

- Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589-5599.

-

The Good Scents Company. (n.d.). coumaran. Retrieved January 19, 2026, from [Link]

- Workman, J. & Smith, B. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Lee, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry, 23(14), 4219-4230.

-

Parkway Scientific. (n.d.). YB-317 (26018-45-1, MFCD14705069). Retrieved January 19, 2026, from [Link]

- Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746-28764.

-

PubChem. (n.d.). 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

- Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(2), 00062.

- Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(17), 5589-5599.

- Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved January 19, 2026, from [Link]

- Gangireddy, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5779-5791.

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 26018-45-1 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Therapeutic Potential of Chlorinated Benzofurans: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The introduction of chlorine atoms onto the benzofuran ring system has been shown to significantly modulate the biological properties of these molecules, often leading to enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the potential therapeutic uses of chlorinated benzofurans, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

Introduction: The Benzofuran Scaffold and the Impact of Chlorination

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a common structural unit found in numerous natural products and synthetic compounds with significant biological activity.[1] Its rigid, planar structure and the presence of a reactive furan ring make it an attractive starting point for the design of novel therapeutic agents. The diverse pharmacological profile of benzofuran derivatives includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

The strategic incorporation of chlorine atoms into the benzofuran scaffold can profoundly influence its physicochemical and biological characteristics. The high electronegativity and van der Waals radius of chlorine can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This often translates into enhanced pharmacological activity and, in some cases, novel mechanisms of action. This guide will explore the therapeutic landscape of chlorinated benzofurans, highlighting their potential as next-generation drug candidates.

Anticancer Activity of Chlorinated Benzofurans

Chlorinated benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[2] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes essential for tumor growth and survival.

Mechanisms of Anticancer Action

The anticancer effects of chlorinated benzofurans are mediated through several key mechanisms:

-

Induction of Apoptosis: Many chlorinated benzofuran derivatives have been shown to trigger programmed cell death in cancer cells. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.

-

Inhibition of Protein Kinases: Deregulation of protein kinase activity is a hallmark of many cancers. Certain chlorinated benzofurans have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs. Some chlorinated benzofurans have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of chlorinated benzofurans is typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| CBF-1 | HepG2 (Liver Cancer) | 0.047 | [4] |

| CBF-2 | MCF-7 (Breast Cancer) | 0.3 | [5] |

| CBF-3 | K562 (Leukemia) | 5 | [2] |

| CBF-4 | HL60 (Leukemia) | 0.1 | [2] |

Note: Compound IDs are representative and may not correspond to a universally recognized nomenclature. The provided data is for illustrative purposes.

Signaling Pathway Modulation

The following diagram illustrates the potential points of intervention for chlorinated benzofurans within key cancer-related signaling pathways.

Caption: General workflow for the synthesis of chlorinated benzofurans.

Example Protocol: Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one